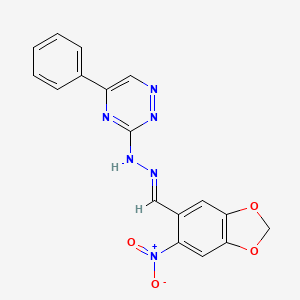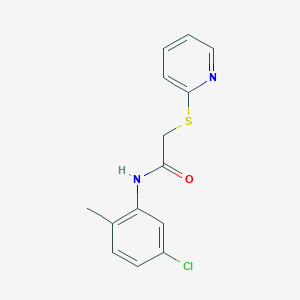
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NBD-PEH, is a fluorescent probe that has been widely used in scientific research due to its unique properties. It is a highly sensitive and selective probe that can detect a variety of biological molecules and has been used in numerous applications in both in vitro and in vivo experiments.
作用机制
The mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the formation of a covalent bond between the probe and the target molecule, which results in a change in the fluorescence properties of the probe. The probe emits a strong fluorescence signal upon binding to the target molecule, which allows for the detection and quantification of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for in vivo experiments. It has been used in a variety of cell types, including cancer cells, neurons, and immune cells, without any reported toxicity or adverse effects.
实验室实验的优点和局限性
The main advantage of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its high sensitivity and selectivity for a variety of biological molecules. It is also easy to use and can be applied to a wide range of experimental systems. However, one limitation of this compound is its relatively low photostability, which can limit its use in long-term experiments. Additionally, the synthesis of this compound is a complex and time-consuming process, which can make it difficult to obtain in large quantities.
未来方向
There are numerous future directions for the use of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. This compound could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of cellular signaling pathways. Additionally, the development of new synthetic methods for this compound could lead to the creation of new probes with improved properties, such as increased photostability and sensitivity.
合成方法
The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a multi-step process that involves the reaction of 6-nitro-1,3-benzodioxole with hydrazine hydrate, followed by the reaction of the resulting product with 5-phenyl-1,2,4-triazin-3-yl chloride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学研究应用
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively used in scientific research as a fluorescent probe to detect a variety of biological molecules, including proteins, nucleic acids, and small molecules. It has been used in numerous applications in both in vitro and in vivo experiments, such as imaging of intracellular organelles, monitoring of enzyme activity, and detection of protein-protein interactions.
属性
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4/c24-23(25)14-7-16-15(26-10-27-16)6-12(14)8-18-21-17-20-13(9-19-22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWRPVYWOYPCZ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC(=CN=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)
![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)